molecular formula C23H26O7 B3028149 Neokadsuranin CAS No. 163660-06-8

Neokadsuranin

Cat. No.: B3028149
CAS No.: 163660-06-8
M. Wt: 414.4 g/mol
InChI Key: RNIZTMIJCBCDBR-XJSVZPCESA-N
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Description

Neokadsuranin is a chemical compound isolated from the stems of Kadsura induta and Kadsura coccinea. It belongs to the class of dibenzocyclooctadiene lignans and has shown significant antiviral properties, particularly against the hepatitis B virus . The compound is characterized by its complex molecular structure, which includes multiple methoxy and hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: Neokadsuranin is primarily isolated from natural sources rather than synthesized in a laboratory setting. The extraction process involves the use of organic solvents such as chloroform and acetone. The stems of Kadsura induta or Kadsura coccinea are first dried and ground into a fine powder. This powder is then subjected to solvent extraction, followed by chromatographic techniques to purify the compound .

Industrial Production Methods: Currently, there are no large-scale industrial methods for the production of this compound. The compound is mainly obtained through small-scale extraction from plant materials. Advances in biotechnological methods may offer future avenues for more efficient production.

Chemical Reactions Analysis

Types of Reactions: Neokadsuranin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.

    Substitution: Methoxy and hydroxyl groups in this compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: Quinones and other oxidized lignans.

    Reduction: Dihydro derivatives of this compound.

    Substitution: Alkylated or acylated derivatives of this compound.

Scientific Research Applications

Neokadsuranin has a wide range of applications in scientific research:

Mechanism of Action

Neokadsuranin exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

Neokadsuranin is part of a larger family of dibenzocyclooctadiene lignans, which includes compounds such as:

  • Schisantherin L
  • Schisantherin P
  • Kadsulignan L
  • Angustific acid
  • Angustifodilactone

Uniqueness: this compound stands out due to its potent antiviral activity and its unique tetrahydrofuranoid structure, which is not commonly found in other lignans .

Properties

IUPAC Name

(1R,17S,18S,19R)-9,12,13,14-tetramethoxy-18,19-dimethyl-5,7,20-trioxapentacyclo[15.2.1.02,10.04,8.011,16]icosa-2,4(8),9,11,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26O7/c1-10-11(2)19-13-8-15-21(29-9-28-15)23(27-6)17(13)16-12(18(10)30-19)7-14(24-3)20(25-4)22(16)26-5/h7-8,10-11,18-19H,9H2,1-6H3/t10-,11+,18-,19+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNIZTMIJCBCDBR-XJSVZPCESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2C3=CC(=C(C(=C3C4=C(C5=C(C=C4C1O2)OCO5)OC)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@H]2C3=CC(=C(C(=C3C4=C(C5=C(C=C4[C@@H]1O2)OCO5)OC)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the reported biological activities of neokadsuranin?

A2: this compound has demonstrated promising antitumor-promoting activity. In a study evaluating the inhibitory effects of various neolignans on Epstein-Barr virus early antigen (EBV-EA) activation, this compound exhibited significant potency []. This suggests potential applications in cancer prevention strategies.

Q2: Are there any studies exploring the mechanism of action of this compound's antitumor-promoting activity?

A3: While the provided abstracts confirm this compound's ability to inhibit EBV-EA activation [], they do not delve into the specific molecular mechanisms underlying this effect. Further research is necessary to elucidate the precise targets and pathways involved.

Q3: Has this compound been investigated for its antiviral properties?

A4: Yes, this compound, along with other lignans from Kadsura induta, was studied for its antiviral activity against Hepatitis B virus (HBV) in vitro and showed promising results []. This highlights its potential as a lead compound for developing novel antiviral therapies.

Q4: Have there been any studies on the pharmacokinetics of this compound?

A4: The provided research abstracts do not offer insights into the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Further pharmacokinetic studies are crucial to understand its behavior within a biological system.

Q5: Are there any known toxicity concerns associated with this compound?

A5: The available abstracts do not provide information about the toxicity profile of this compound. Comprehensive toxicological evaluations are essential to determine its safety profile and potential for therapeutic applications.

Q6: What analytical techniques have been used to characterize and quantify this compound?

A7: Researchers have employed various techniques to isolate and characterize this compound. These include column chromatography [], preparative TLC [], RP-HPLC [], and countercurrent chromatography (CCC) []. Additionally, spectroscopic methods such as UV, ORD, CD, IR, 1D- and 2D-NMR, and high-resolution mass spectrometry (HR-MS) have been crucial in structure elucidation []. For analysis in complex mixtures, UPLC-Q-TOF-MS has been utilized [].

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